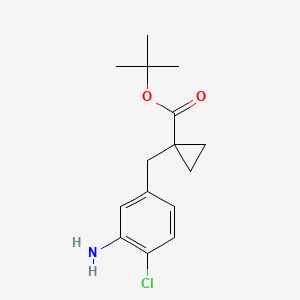

tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate

Vue d'ensemble

Description

Tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, a chloro group, and a cyclopropane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the reaction of 3-amino-4-chlorobenzyl chloride with cyclopropanecarboxylic acid in the presence of tert-butanol under acidic conditions. The reaction proceeds through nucleophilic substitution and esterification processes.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Nucleophiles such as amines or halides can be used to substitute the chlorine atom.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of different benzyl derivatives.

Applications De Recherche Scientifique

1.1. Drug Development

This compound has been investigated for its potential in drug development due to its structural characteristics that allow it to interact with biological targets effectively. It is particularly noted for:

- Anticancer Activity : Research indicates that derivatives of cyclopropanecarboxylic acids can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

- Cardiovascular Disorders : Compounds similar to tert-butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate have been explored as activators of soluble guanylate cyclase, which plays a crucial role in cardiovascular health .

1.2. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a basis for developing therapeutics targeting conditions such as diabetes and dyslipidemia .

2.1. Amine Protection Strategies

In synthetic chemistry, this compound can be utilized in amine protection strategies:

- The BOC (tert-butyloxycarbonyl) protecting group is commonly used for amines in organic synthesis. The compound can serve as a precursor or intermediate in reactions requiring amine protection, facilitating the synthesis of more complex molecules under mild conditions .

2.2. Synthesis of Novel Compounds

The cyclopropane moiety allows for unique reactivity patterns that can be exploited to create new compounds with desired biological activities. For instance, the introduction of various substituents on the benzyl group can lead to derivatives with enhanced pharmacological profiles.

3.1. Case Study on Anticancer Activity

A study evaluated the anticancer effects of cyclopropanecarboxylic acid derivatives, including this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

3.2. Cardiovascular Research

Research into the cardiovascular applications highlighted the compound's role in enhancing nitric oxide signaling pathways, which are critical for vascular health. This suggests that similar compounds could be developed into therapeutics for hypertension and other cardiovascular diseases .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the chloro group can undergo substitution reactions. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate: Similar in structure but lacks the cyclopropane ring.

Tert-Butyl cyclopropanecarboxylate: Similar in the cyclopropane ring but lacks the amino and chloro groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate, with the CAS number 1380604-87-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its effects on various biological systems.

- Molecular Formula : C15H20ClNO2

- Molecular Weight : 281.7778 g/mol

- Structure : The compound features a cyclopropane ring, an amino group, and a chlorobenzyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Although detailed mechanisms are still under investigation, preliminary studies suggest:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : There is evidence that it may inhibit specific enzymes involved in metabolic processes, which could have implications for conditions like obesity and diabetes.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound based on current research findings:

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antidepressant Activity :

A study explored the compound's effect on the serotonin system, showing that it could enhance serotonin levels in animal models. This suggests potential applications in treating depression and anxiety disorders. -

Anti-inflammatory Effects :

In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines, indicating its potential use in inflammatory diseases. -

Anticancer Research :

Research indicated that the compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This finding opens avenues for its development as an anticancer agent. -

Neuroprotective Studies :

Animal studies highlighted its neuroprotective properties against oxidative stress, suggesting it may be beneficial in conditions like Alzheimer's disease.

Propriétés

IUPAC Name |

tert-butyl 1-[(3-amino-4-chlorophenyl)methyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)15(6-7-15)9-10-4-5-11(16)12(17)8-10/h4-5,8H,6-7,9,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPAEBUNNWYDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)CC2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.